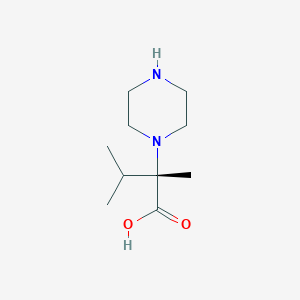
(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid is a chiral compound featuring a piperazine ring attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbutanoic acid and piperazine.
Formation of Intermediate: The carboxylic acid group of 2,3-dimethylbutanoic acid is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Nucleophilic Substitution: The acyl chloride intermediate is then reacted with piperazine under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their conformation and function.
Comparison with Similar Compounds
2,3-Dimethylbutanoic acid: Lacks the piperazine ring, making it less versatile in terms of chemical reactivity and biological activity.
Piperazine: A simpler structure without the butanoic acid moiety, limiting its applications in organic synthesis and medicinal chemistry.
N-Methylpiperazine: Similar in structure but with a methyl group on the nitrogen atom, affecting its binding properties and reactivity.
Uniqueness: (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid is unique due to its combination of a chiral center, a piperazine ring, and a butanoic acid backbone. This structural complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)10(3,9(13)14)12-6-4-11-5-7-12/h8,11H,4-7H2,1-3H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
IYXAAEOQRSHLAL-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@](C)(C(=O)O)N1CCNCC1 |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















